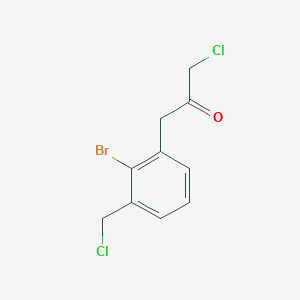

1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one

Description

1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a bromo-substituted phenyl ring with a chloromethyl group at the 3-position and a 3-chloropropan-2-one moiety. This compound combines electrophilic halogen substituents (Br and Cl) with a ketone functional group, rendering it reactive in nucleophilic substitution and condensation reactions.

Properties

Molecular Formula |

C10H9BrCl2O |

|---|---|

Molecular Weight |

295.98 g/mol |

IUPAC Name |

1-[2-bromo-3-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrCl2O/c11-10-7(4-9(14)6-13)2-1-3-8(10)5-12/h1-3H,4-6H2 |

InChI Key |

GZRUMCGHSPXHCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)CCl)Br)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(chloromethyl)acetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

- Substitution reactions yield various substituted derivatives.

- Oxidation and reduction reactions produce corresponding alcohols or carboxylic acids.

Scientific Research Applications

1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as an electrophile in various reactions. These interactions influence the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related analogs, focusing on physicochemical properties, synthetic methods, and applications.

Structural Analogs with Chloromethylphenyl Moieties

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

- Molecular Formula : C₁₁H₁₁ClO₂S.

- Physical Properties : White solid with a melting point of 137.3–138.5°C .

- Reactivity : The chloromethyl group enables further functionalization, such as nucleophilic substitutions, similar to the target compound’s chloromethylphenyl moiety.

- Key Difference : The presence of a sulfonyl group in 1f enhances its polarity compared to the target compound’s simpler ketone structure.

1-[[(Chloromethyl)phenyl]methyl]-5-R-6-thiophenyl pyrimidines

- Synthesis : Derived from pyrimidine bases and dichloroxylene, yielding intermediates for nucleoside analogs .

- Applications : These compounds are precursors for hydroxymethyl derivatives, highlighting the utility of chloromethyl groups in prodrug design.

- Comparison : Unlike the target compound, these analogs incorporate heterocyclic systems (pyrimidines) and thioether linkages.

Halogenated Aryl Ketones

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Synthesis : Bromination of chalcone derivatives in chloroform, followed by elimination to form α,β-unsaturated ketones .

- Crystallography : Single-crystal X-ray studies confirm planar geometries, with bromine influencing packing via halogen bonding .

- Contrast : The target compound lacks the α,β-unsaturated system but shares bromo and ketone functionalities.

- 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one Molecular Formula: C₁₀H₉ClF₃NO₂. Physicochemical Properties: Molar mass = 267.63 g/mol; trifluoromethoxy group enhances metabolic stability compared to the target compound’s chloromethyl group . Applications: Likely used in medicinal chemistry due to its amino and trifluoromethoxy substituents.

Urea Derivatives with Chloromethylthiazolyl Groups

- 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a)

Table 1: Comparative Physicochemical Data

Research Findings and Implications

- Synthetic Challenges : Bromination and chlorination steps often require careful stoichiometry to avoid dihalogenation byproducts, as seen in chalcone bromination studies .

- Biological Relevance : Urea derivatives (e.g., 8a–8c) demonstrate moderate yields, underscoring the difficulty of integrating multiple halogenated groups into complex scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.